2-Nitrophenyl acetate
Overview
Description
2-Nitrophenyl acetate is a chemical compound that has been studied for its utility in various synthetic applications. It is derived from 2-nitrophenylacetic acid and has been shown to be a valuable intermediate in organic synthesis. The compound has been used as a protecting group for hydroxyl functions and has been involved in various chemical reactions, including annulations and hydrolysis .
Synthesis Analysis
The synthesis of 2-nitrophenyl acetate derivatives can be achieved through different methods. One approach involves starting from commercially available 2-nitrophenylacetic acid to prepare the esters, which are stable under common carbohydrate transformations . Another method includes the use of 2-nitroallylic acetates in Lewis-base-catalyzed annulation reactions to produce cyclopentenes and cyclohexenes . Additionally, 2-nitrophenyl isocyanide has been utilized as a convertible isocyanide in the synthesis of complex lactam-lactone bicycles .
Molecular Structure Analysis
The molecular structure of 2-nitrophenyl acetate derivatives has been characterized in some studies. For instance, the crystal structure of a silver complex of 2-(2-nitrophenyl)acetic acid has been determined, revealing a distorted T-shaped coordination environment around the silver ions and specific dihedral angles between the acetate groups and the benzene rings .
Chemical Reactions Analysis
2-Nitrophenyl acetate and its derivatives participate in various chemical reactions. They have been used as hydroxyl protecting groups that can be selectively removed without affecting other common protecting groups . In Lewis-base-catalyzed annulations, 2-nitroallylic acetates serve as versatile C3 synthons . The electrochemical reduction of nitrophenyl compounds has also been studied, showing the formation of phenylhydroxylamine and other intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitrophenyl acetate derivatives are influenced by the nitro and acetyl functional groups. These compounds are generally stable under a variety of synthetic conditions but can be selectively deprotected when needed . The nitro group also plays a role in the photochemical hydrolysis of phenyl acetates, affecting the reactivity and orientation effects in these reactions . Furthermore, the nitro group can act as a meta-activating group, influencing the course of photochemical reactions .
Scientific Research Applications
Application 1: Esterase Hydrolysis Activity
- Methods of Application : The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation. The catalytic triad and oxygen anion holes were then embedded in the protein scaffold using a new enzyme protocol in Rosetta 3. The design results were subsequently evaluated, and optimized designs were used for expression and purification .
- Results or Outcomes : The designed esterase had significant lytic activities towards 2-Nitrophenyl acetate, which was confirmed by point mutations. This study developed a new protocol to obtain novel enzymes that may be useful in unforgiving environments or novel reactions .
Application 2: Chromogenic Substrate for Esterases
- Methods of Application : The research focused on producing a stable chromogenic substrate for esterases by structurally isolating an acetyl ester and 2-Nitrophenyl group using a trimethyl lock moiety. Upon ester hydrolysis, unfavorable steric interactions between the three methyl groups of this o-hydroxycinnamic acid derivative encourage rapid lactonization to form a hydrocoumarin and release 2-Nitrophenyl .
- Results or Outcomes : The research resulted in a stable chromogenic substrate for esterases, which could find use in a variety of assays .
Application 3: Protecting Group for Primary Alcohols
- Summary of Application : 2-Nitrophenylacetic acid, a derivative of 2-Nitrophenyl acetate, can be used as a protecting group for primary alcohols .
- Methods of Application : The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride. The acid itself can also protect the alcohol through the Mitsunobu reaction: reacting the alcohol and the acid with diethyl azidocarboxylate and triphenylphosphine in dichloromethane .
- Results or Outcomes : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
Application 4: Precursor for Heterocycles
- Summary of Application : 2-Nitrophenylacetic acid is a precursor for many heterocycles .
- Methods of Application : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Results or Outcomes : Both of these processes are useful in the synthesis of many biologically active molecules. 2-nitrophenylacetic acid is a precursor of quindoline, which although it does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
Application 5: Substrate for Chymotrypsin
- Summary of Application : 2-Nitrophenyl acetate is used as a substrate for chymotrypsin, a digestive enzyme .
- Methods of Application : Hydrolysis of 2-Nitrophenyl acetate by chymotrypsin at the carbonyl group yields acetate and nitrophenolate .
- Results or Outcomes : The concentration of nitrophenolate, which absorbs near 400 nm light, can be measured, providing a method to study the activity of chymotrypsin .
Application 6: Herbicide
- Summary of Application : 2-Nitrophenylacetic acid, a derivative of 2-Nitrophenyl acetate, has been used as an herbicide .
- Methods of Application : As an herbicide, it is applied to the soil or plants to inhibit the growth of unwanted vegetation .
- Results or Outcomes : The effectiveness of 2-Nitrophenylacetic acid as an herbicide depends on various factors such as the type of plants, soil conditions, and weather .
properties
IUPAC Name |
(2-nitrophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKRGSNLOHYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060590 | |
Record name | Acetic acid, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl acetate | |
CAS RN |
610-69-5 | |
Record name | 2-Nitrophenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitrophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROPHENYL ACETATE | |
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Record name | Acetic acid, 2-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Nitrophenyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F7VE48GB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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